molecular formula C18H23N3O4S2 B2403305 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 897611-48-2

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2403305
CAS No.: 897611-48-2
M. Wt: 409.52
InChI Key: DJWKDSNBVBDZSO-UHFFFAOYSA-N
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Description

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C24H27N3O2 . It is a derivative of 1-(2-substituted-phenyl)piperazines . The compound has a molecular weight of 389.5 g/mol .


Synthesis Analysis

The synthesis of this compound and its derivatives involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity . The structural development is supported by molecular modeling studies .


Molecular Structure Analysis

The piperazine ring in the compound adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 389.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area of the compound is 44.8 Ų .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, given their structural similarity to 1-(2-substituted-phenyl)piperazines . Further studies could also investigate the compound’s potential applications in various fields, such as medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-AR can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The result of the compound’s action is the modulation of the α1-AR activity. This can lead to therapeutic effects in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWKDSNBVBDZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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